molecular formula C6H6N2O4S B048108 2-Nitrobenzenesulfonamide CAS No. 5455-59-4

2-Nitrobenzenesulfonamide

Cat. No. B048108
CAS RN: 5455-59-4
M. Wt: 202.19 g/mol
InChI Key: GNDKYAWHEKZHPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Nitrobenzenesulfonamide is readily prepared from primary amines, demonstrating its versatility in the preparation of secondary amines through smooth alkylation by Mitsunobu reaction or conventional methods. The yields are typically near quantitative, showcasing the efficiency of these synthetic routes (Fukuyama, Jow, & Cheung, 1995).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of 2-nitrobenzenesulfonamide have been thoroughly investigated using both experimental techniques (FT-IR and FT-Raman) and density functional theory (DFT) calculations. These studies provide detailed insights into the ground state molecular conformation and vibrational properties, contributing to a deeper understanding of the compound's chemical behavior (Karabacak, Postalcilar, & Cinar, 2012).

Chemical Reactions and Properties

2-Nitrobenzenesulfonamide participates in various chemical reactions, showcasing its versatility. For instance, it undergoes base-mediated intramolecular arylation, producing benzhydrylamines, which are intermediates towards nitrogenous heterocycles. This highlights its utility in synthesizing complex organic structures (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

The physical properties of 2-nitrobenzenesulfonamide, including its molecular structure in gas and crystalline phases, have been explored through a combination of gas-phase electron diffraction and quantum chemical studies. These analyses reveal the presence of multiple conformers, some of which are stabilized by intramolecular hydrogen bonds, providing insights into the compound's structural flexibility and stability (Giricheva et al., 2011).

Scientific Research Applications

  • Protection and Activation of Polyamine Toxins : It's used for effectively protecting and activating the polyamine toxin HO-416b, a potent neurotoxin. This enables efficient isolation of pure substances in the synthesis process (Hidai, Kan, & Fukuyama, 1999).

  • Gene Silencing in siRNA-Conjugated Polymer Systems : The compound acts as a suitable alternative to conventional disulfide groups, enhancing extracellular stability and gene silencing in siRNA-conjugated polymer systems (Huang et al., 2017).

  • Preparation and Protection of Secondary Amines : 2-Nitrobenzenesulfonamide is used in the preparation of secondary amines, protecting them from oxidative degradation (Fukuyama, Jow, & Cheung, 1995).

  • Synthesis of Nitrogenous Heterocycles : It enables the synthesis of benzhydrylamines, which are advanced intermediates for creating nitrogenous heterocycles such as indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

  • Diamination of Alpha,Beta-Unsaturated Ketones : N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2) is used for diaminating alpha,beta-unsaturated ketones without metal catalysts, a method effective for preparing various compounds (Pei et al., 2003).

  • Solid-Phase Synthesis : 2-Nitrobenzenesulfonamide derivatives are utilized in solid-phase synthesis, allowing for the creation of a diverse range of chemical structures (Schütznerová & Krchňák, 2017).

  • Carbonic Anhydrase Inhibitors : It plays a dual role in enabling ring construction and acting as a zinc-binding group in the inhibitors (Sapegin et al., 2018).

  • Vibrational Spectroscopic Properties Study : The molecular conformation and vibrational spectroscopic properties of nitrobenzenesulfonamide derivatives have been studied for agreement with experimental values (Karabacak, Postalcilar, & Cinar, 2012).

  • Hypoxic Cell Selective Cytotoxic Agents : Some nitrobenzenesulfonamides show potential as hypoxic cell selective cytotoxic agents and radiosensitizers (Saari et al., 1991).

  • Amadori Rearrangement Products : Mitsunobu glycosylation of nitrobenzenesulfonamides provides a novel route to these products, useful in various syntheses (Turner et al., 1999).

Safety And Hazards

2-Nitrobenzenesulfonamide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Relevant Papers A paper titled “Solid phase deprotection of 2-nitrobenzenesulfonamides: Synthesis of simple 2-(alkylamino)-pyrroles” provides more information on the synthesis of 2-Nitrobenzenesulfonamide .

properties

IUPAC Name

2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKYAWHEKZHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202974
Record name 2-Nitrobenzenesulphonamide
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzenesulfonamide

CAS RN

5455-59-4
Record name 2-Nitrobenzenesulphonamide
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Record name 5455-59-4
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Record name 2-Nitrobenzenesulphonamide
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Record name 2-Nitrobenzenesulfonamide
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Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-2-methylquinolin-8-amine 2a (0.19 g, 1.0 mmol) in pyridine (5 ml) was added 4-methyl-2-nitrobenzenesulfonyl chloride (0.24 g, 1.0 mmol). The mixture was stirred at room temperature overnight and precipitated with H2O. The crude product was filtered and recrystallized from EtOH to afford nitrobenzenesulfonamide (0.31 g, 79%) as red crystal. 1H NMR (300 MHz, CDCl3) δ 10.1 (br, 1H); 8.04 (d, 1H), 7.86 (d, 1H), 7.62 (m, 2H), 7.39 (d, 1H), 7.24 (d, 1H), 6.73 (s, 1H), 3.88 (s, 3H), 2.66 (s, 3H), 2.41 (s, 3H); ESI-MS (M++1): 388.0. To a suspension of above nitro compound (0.20 g, 0.56 mmol) in EtOH (5 ml) was added SnCl2 (0.32 g, 1.7 mmol) slowly. The mixture was refluxed for 2 h. After removal of EtOH, the residue was treated with 1M NaOH. The aqueous solution was extracted with CH2Cl2. The combined organic phases were washed by brine, dried over Na2SO4, and concentrated to yield 9a (0.18 g, 92%) as white solid. 1H NMR (300 MHz, CDCl3) δ 9.42 (br, 1H); 7.83 (d, 1H), 7.65 (d, 1H), 7.30 (s, 1H), 7.23 (d, 1H), 6.64 (s, 1H), 6.48 (d, 1H), 6.42 (s, 1H), 3.80 (s, 3H), 2.61 (s, 3H), 2.17 (s, 3H); ESI-MS (M++1): 358.1.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
799
Citations
CH Huang, H Takemoto, T Nomoto, K Tomoda… - …, 2017 - Wiley Online Library
… 2-nitrobenzenesulfonamide … 2-nitrobenzenesulfonamide group as a new class of chemical linker for siRNA–polymer conjugate construction (Figure 1). The 2-nitrobenzenesulfonamide …
U Chaithanya, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C14H14N2O4S, the N—H bond is syn to the ortho-nitro group in the sulfonyl benzene ring and anti to the ortho- and syn to the meta-methyl …
Number of citations: 2 scripts.iucr.org
G Estiu, MEC Villalba, GE Camí, GA Echeverria… - Journal of Molecular …, 2014 - Elsevier
… In light of the interesting coordination chemistry of these compounds, herein we describe the synthesis of two complexes with 4-chloro-2-nitrobenzenesulfonamide (in further text …
Number of citations: 10 www.sciencedirect.com
A Fujiwara, T Kan, T Fukuyama - Synlett, 2000 - thieme-connect.com
… At this stage, the Boc group in 15 was deprotected under acidic conditions and the resultant amine was converted to the 2-nitrobenzenesulfonamide 16 with NsCl and Et3N. Coupling …
Number of citations: 38 www.thieme-connect.com
PA Suchetan, S Foro, BT Gowda… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C13H10N2O5S, the N—C bond in the C—SO2—NH—C segment has gauche torsion angles with respect to the S=O bonds. The conformation between the N—H …
Number of citations: 1 scripts.iucr.org
Y Hidai, T Kan, T Fukuyama - Chemical and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
… In conclusion, utilizing the 2-nitrobenzenesulfonamide (Ns) group as both a protecting and activating group (Nsstrategy), the total synthesis of 1 was accomplished in 11 steps and 41% …
Number of citations: 62 www.jstage.jst.go.jp
U Chaithanya, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The resultant solid N-(phenyl)-2-nitrobenzenesulfonamide was filtered under suction and washed thoroughly with cold water and dilute HCl to remove the excess sulfonylchloride and …
Number of citations: 11 scripts.iucr.org
IB Rozentsveig, GG Levkovskaya, TN Rybalova… - Russian Journal of …, 2001 - Springer
… Purification of N,N-dichloro-2-nitrobenzenesulfonamide (Ia) was the most difficult. It should … was synthesized by treatment of 2-nitrobenzenesulfonamide with sodium hypochlorite [5] at …
Number of citations: 8 link.springer.com
K Nihei, MJ Kato, T Yamane, MS Palma, K Konno - Synlett, 2001 - thieme-connect.com
… sulfonamide in the presence of 2-nitrobenzenesulfonamide has also been achieved. … in the presence of 2-nitrobenzenesulfonamide on diamine is also described. …
Number of citations: 25 www.thieme-connect.com
W Pei, HX Wei, D Chen, AD Headley… - The Journal of Organic …, 2003 - ACS Publications
… The first reaction was carried out in a tandem manner with N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl 2 ) and acetonitrile as the nitrogen sources without any catalysts. The …
Number of citations: 28 pubs.acs.org

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